molecular formula C12H14BrNO2 B7845072 2-[(3-Bromophenyl)methyl-cyclopropylazaniumyl]acetate

2-[(3-Bromophenyl)methyl-cyclopropylazaniumyl]acetate

Cat. No.: B7845072
M. Wt: 284.15 g/mol
InChI Key: ITHJAGQJBJNTMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Bromophenyl)methyl-cyclopropylazaniumyl]acetate is an organic compound characterized by the presence of a bromophenyl group attached to a cyclopropylazaniumyl moiety via an acetate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)methyl-cyclopropylazaniumyl]acetate typically involves the reaction of 3-bromobenzyl bromide with cyclopropylamine to form the intermediate 3-bromobenzylcyclopropylamine. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen, and the presence of a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)methyl-cyclopropylazaniumyl]acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxide or amine groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The acetate group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or amines, with reactions typically carried out in polar solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation: Products include oxidized forms of the compound, such as carboxylic acids.

    Reduction: Reduced forms of the compound, such as alcohols or amines, are obtained.

Scientific Research Applications

2-[(3-Bromophenyl)methyl-cyclopropylazaniumyl]acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)methyl-cyclopropylazaniumyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropylazaniumyl moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromophenylacetic Acid: Shares the bromophenyl group but lacks the cyclopropylazaniumyl moiety.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the bromophenyl and acetate groups.

    Benzyl Acetate: Contains the acetate group but lacks the bromophenyl and cyclopropylazaniumyl moieties.

Uniqueness

2-[(3-Bromophenyl)methyl-cyclopropylazaniumyl]acetate is unique due to the combination of the bromophenyl, cyclopropylazaniumyl, and acetate groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(3-bromophenyl)methyl-cyclopropylazaniumyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-10-3-1-2-9(6-10)7-14(8-12(15)16)11-4-5-11/h1-3,6,11H,4-5,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHJAGQJBJNTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1[NH+](CC2=CC(=CC=C2)Br)CC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.